1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]pyrrolidine
Overview
Description
1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]pyrrolidine is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.18344366 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electropolymerization and Conducting Polymers
The synthesis and characterization of derivatized bis(pyrrol-2-yl) arylenes, including variations with methoxy and ethoxy substituents, highlight the potential of using pyrrolidine-based compounds in the development of conducting polymers through electropolymerization. These polymers exhibit low oxidation potentials and stability in their conducting form, suggesting applications in electronic devices and materials science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).
Polyimide Synthesis
Novel polyimides have been derived from pyridine-bridged aromatic dianhydride monomers, demonstrating the role of pyrrolidine and related structures in creating materials with high thermal stability and mechanical strength. These findings suggest applications in the fields of aerospace, electronics, and materials engineering where high-performance polymers are required (Wang, Li, Zhang, Ma, Shao, Zhao, 2006).
Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives have been explored for their antioxidant, antitumor, and antimicrobial activities. The synthesis and evaluation of pyrazolopyridine derivatives demonstrate the medicinal potential of pyrrolidine-based compounds in developing new therapeutic agents (El‐Borai, Rizk, Beltagy, El-Deeb, 2013).
Nonlinear Optical Materials
The study of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has revealed significant nonlinear optical (NLO) properties. These findings underscore the potential of pyrrolidine-based compounds in optoelectronic applications, including high-tech devices and communication systems (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, Sultan, 2020).
Supramolecular Chemistry
In supramolecular chemistry, pyridine-based ligands, utilizing central building blocks like bis(trimethyltin)pyridine, have been synthesized for Stille-type coupling procedures. This approach opens avenues for designing complex molecular architectures for catalysis, molecular recognition, and self-assembly processes (Schubert, Eschbaumer, 1999).
Properties
IUPAC Name |
1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-23-19-13-16-9-12-25-21(18(16)14-20(19)24-2)15-5-7-17(8-6-15)22-10-3-4-11-22/h5-8,13-14,21H,3-4,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKVLQHSEOSIDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)N4CCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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